5-(3-chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole
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Overview
Description
5-(3-chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole is a heterocyclic compound that features a tetrazole ring substituted with a 3-chlorophenyl and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzonitrile with 3-methylphenylhydrazine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired tetrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted tetrazoles with various functional groups.
Scientific Research Applications
5-(3-chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chlorophenyl)-1-phenyl-1H-1,2,3,4-tetraazole
- 5-(3-methylphenyl)-1-phenyl-1H-1,2,3,4-tetraazole
- 5-(3-chlorophenyl)-1-(4-methylphenyl)-1H-1,2,3,4-tetraazole
Uniqueness
5-(3-chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole is unique due to the specific substitution pattern on the tetrazole ring. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(3-chlorophenyl)-1-(3-methylphenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c1-10-4-2-7-13(8-10)19-14(16-17-18-19)11-5-3-6-12(15)9-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJWOOJUKSPTPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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